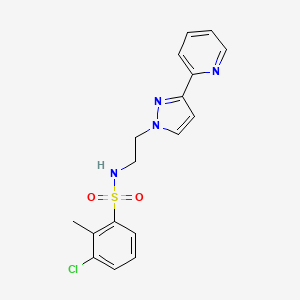
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group attached to a tert-butyl group . They are often used as protecting groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . The specific physical and chemical properties of “Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate” are not available.Aplicaciones Científicas De Investigación
Photocatalyzed Amination for Synthesis of 3-Aminated Chromones
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed to facilitate a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This innovative approach enables further transformations into diverse amino pyrimidines, significantly broadening the applications of this photocatalyzed protocol in organic synthesis and material science (Wang et al., 2022).
Mild and Efficient Synthesis of Boc-protected Amines
A mild and efficient one-pot Curtius rearrangement method has been developed for synthesizing tert-butyl carbamate in high yields at low temperatures. This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate. The obtained tert-butyl carbamate provides a versatile approach for accessing protected amino acids, showcasing its utility in peptide synthesis and drug development (Lebel & Leogane, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-5-4-6(14)9(10,11)12/h4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMYFWPVZARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]butanamide](/img/structure/B2676399.png)


![5,6-Dimethyl-3-[2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676407.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-fluorophenyl)piperazino]-1-ethanone](/img/structure/B2676408.png)
![8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2676409.png)
![1-[1-(3-Methylphenyl)pyrrolidin-3-YL]methanamine dihydrochloride](/img/no-structure.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2676413.png)
![ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate](/img/structure/B2676414.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676417.png)

